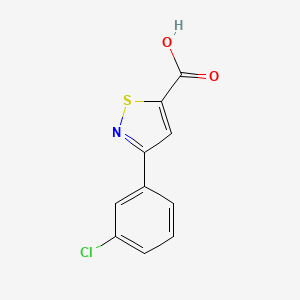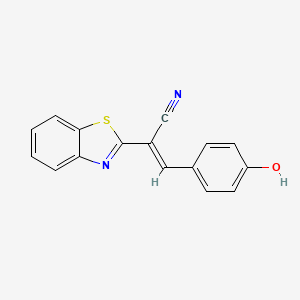![molecular formula C9H10Br2O2 B2575418 3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione CAS No. 56813-61-7](/img/structure/B2575418.png)
3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione is a chemical compound with the molecular formula C9H10Br2O2 and a molecular weight of 309.98 g/mol . This compound is characterized by its bicyclic structure, which includes two bromine atoms and two ketone groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione typically involves the bromination of bicyclo[3.3.1]nonane-2,6-dione. The reaction conditions often include the use of bromine (Br2) as the brominating agent in an organic solvent such as dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through recrystallization .
Chemical Reactions Analysis
3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles such as amines or thiols.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and ketone groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione can be compared with other similar compounds, such as:
Bicyclo[3.3.1]nonane-2,6-dione: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
3,7-Dichlorobicyclo[3.3.1]nonane-2,6-dione: Contains chlorine atoms instead of bromine, which can affect its reactivity and applications.
3,7-Diiodobicyclo[3.3.1]nonane-2,6-dione:
The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, which can participate in a variety of chemical reactions .
Properties
IUPAC Name |
3,7-dibromobicyclo[3.3.1]nonane-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O2/c10-6-2-4-1-5(9(6)13)3-7(11)8(4)12/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVHTPMZYCHYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C(=O)C1CC(C2=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
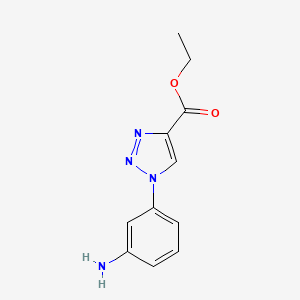
![8-(4-Chlorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2575337.png)
![1,3-Bis({7-oxaspiro[3.5]nonan-2-yl})urea](/img/structure/B2575339.png)
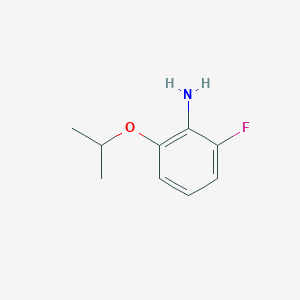
![bicyclo[2.2.1]hept-2-ene-1-carboxylic acid](/img/structure/B2575342.png)
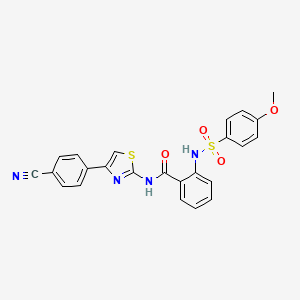
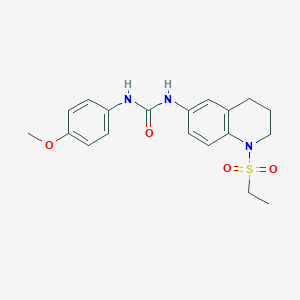
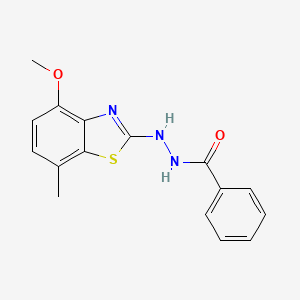
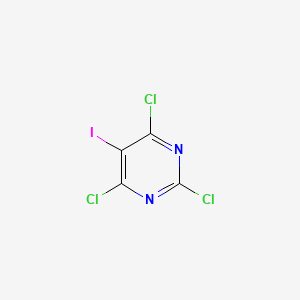
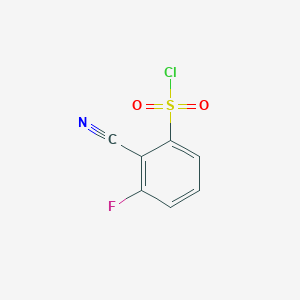
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2575351.png)
![N-(2-fluorophenyl)-2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2575352.png)
